

# Spectroscopic and Structural Elucidation of Neobyakangelicol: A Technical Guide

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## Compound of Interest

Compound Name: *Neobyakangelicol*

Cat. No.: *B600614*

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## Introduction

**Neobyakangelicol**, a natural furanocoumarin isolated from the roots of *Angelica dahurica*, has garnered interest for its potential biological activities. This technical guide provides a consolidated overview of its structural and mass spectrometric data, alongside generalized experimental protocols for its isolation and spectroscopic analysis. While specific, comprehensive raw spectral data for **Neobyakangelicol** is not readily available in published literature, this guide offers a framework for its characterization based on established methods for related compounds.

## Chemical Identity

- Compound Name: **Neobyakangelicol**
- CAS Number: 35214-82-5
- Molecular Formula:  $C_{17}H_{16}O_6$
- Molecular Weight: 316.3 g/mol
- IUPAC Name: 9-(2-hydroxy-3-methylbut-3-enoxy)-4-methoxyfuro[3,2-g]chromen-7-one

## Spectroscopic Data Summary

Detailed, publicly available datasets for the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry of **Neobyakangelicol** are limited. The following tables are structured to accommodate this data once it becomes available through further research. The expected chemical shifts are based on the known structure of **Neobyakangelicol** and typical values for furanocoumarins.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	m		
H-3'a	s		
H-3'b	s		
H-4	d		
H-5	d		
4-OCH <sub>3</sub>	s		
H-1''	m		
H-2''	t		
3''-CH <sub>3</sub>	s		
2''-OH	br s		

Solvent:  $\text{CDCl}_3$ . Spectrometer frequency: Not specified.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)**

Position	Chemical Shift ( $\delta$ , ppm)
C-2	
C-3	
C-4	
C-4a	
C-5	
C-6	
C-7	
C-8a	
C-9	
C-4-OCH <sub>3</sub>	
C-1'	
C-2'	
C-3'	
C-1''	
C-2''	
C-3''	
C-4''	

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: Not specified.

### Table 3: Mass Spectrometry Data

Ion	m/z	Relative Abundance (%)
[M] <sup>+</sup>	316.0947	
Fragment ions to be determined		

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

## Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of furanocoumarins like **Neobyakangelicol**, based on methods reported for compounds from *Angelica dahurica*.

### Isolation of Neobyakangelicol

- **Extraction:** Dried and powdered roots of *Angelica dahurica* are typically extracted with a solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatography:** The ethyl acetate fraction, which is expected to contain **Neobyakangelicol**, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to further separate the components.
- **Purification:** Fractions containing **Neobyakangelicol** are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

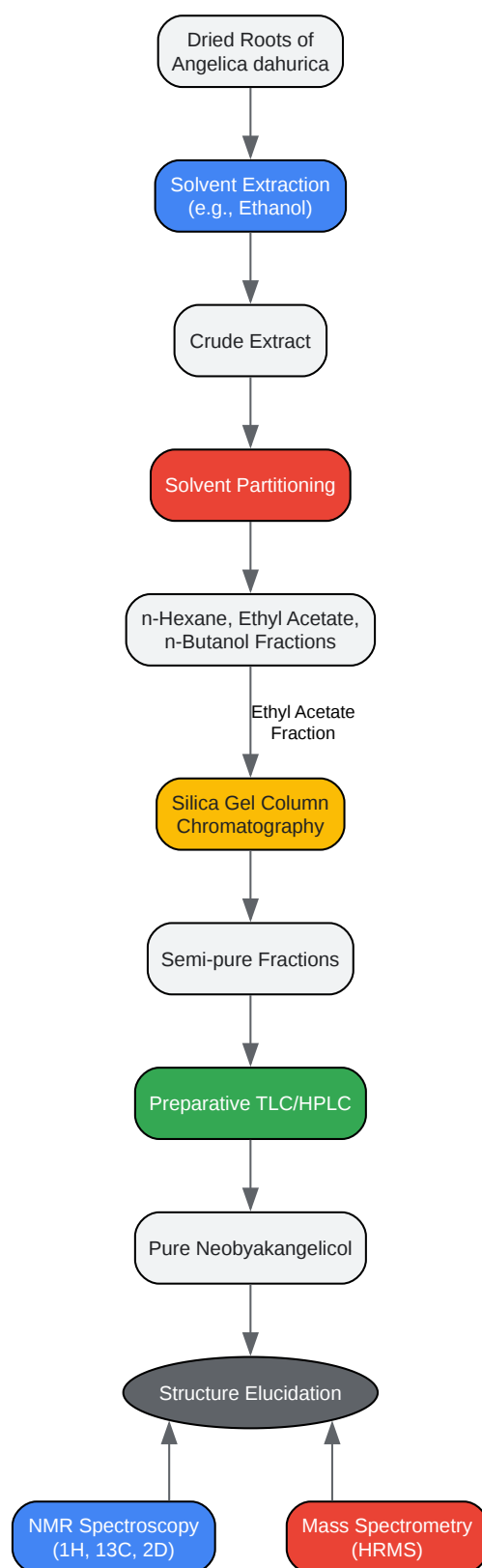
### Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Sample Preparation:** A few milligrams of purified **Neobyakangelicol** are dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
  - **Data Acquisition:** <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are performed to aid in the complete assignment of proton and carbon signals.

- Mass Spectrometry (MS):
  - Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
  - Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.
  - Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

## Visualizations

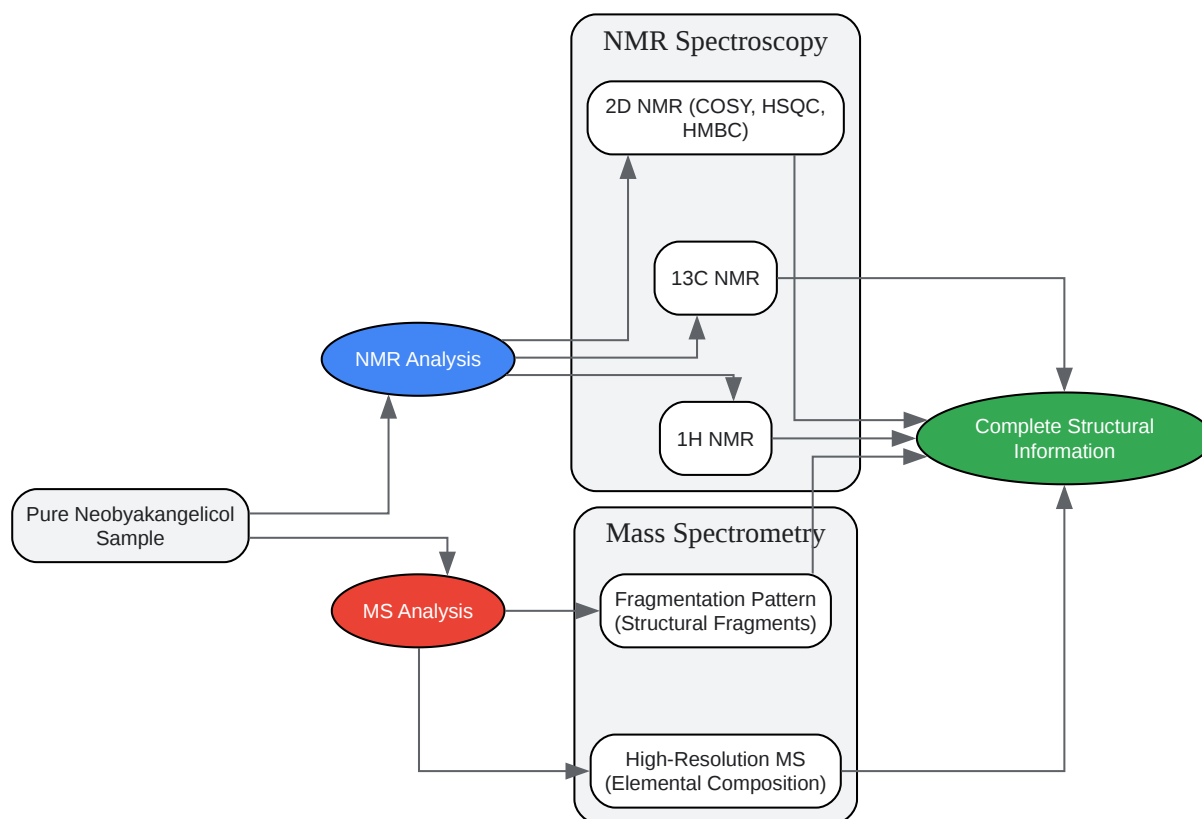
## Experimental Workflow for Isolation and Identification



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Caption: Workflow for the isolation and structural identification of **Neobyakangelicol**.

## Logical Relationship for Spectroscopic Analysis



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Caption: Logical flow of spectroscopic data acquisition for structural elucidation.

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